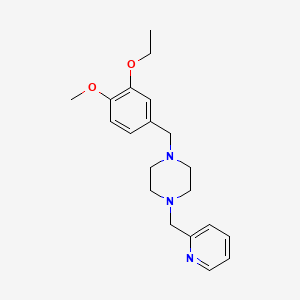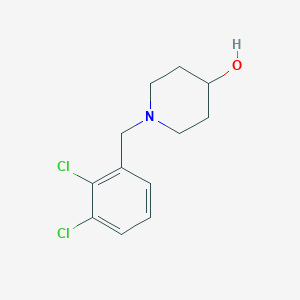
1-(3-ethoxy-4-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of arylpiperazine derivatives typically involves the formation of the piperazine backbone, followed by the attachment of various functional groups at specific positions to achieve desired pharmacological properties. The process may include N-dealkylation, a common metabolic pathway for arylpiperazine derivatives, which leads to the formation of 1-aryl-piperazines. These metabolites, while initially intended for different purposes, can exhibit a variety of serotonin receptor-related effects and interact with other neurotransmitter receptors (Caccia, 2007).
Molecular Structure Analysis
Arylpiperazines, including derivatives similar to the compound , often feature a piperazine ring as a central structural motif linked to aromatic systems via ethoxy and methoxy substituents. This structure is crucial for interacting with biological targets. The design and structural modification of these compounds have been guided by structure-activity relationship (SAR) studies, revealing the importance of specific substituents in determining the compounds' pharmacological profile (Girase et al., 2020).
Chemical Reactions and Properties
Arylpiperazine derivatives undergo various chemical reactions, including N-dealkylation and oxidation, primarily mediated by enzymes like CYP3A4 and CYP2D6. These reactions significantly influence their pharmacokinetic and pharmacodynamic profiles, affecting their distribution, metabolism, and excretion within the body. The ability to undergo sulfur oxidation or aromatic hydroxylation is also notable in some arylpiperazine derivatives, highlighting the diversity in their chemical reactivity (Caccia, 2007).
Physical Properties Analysis
The physical properties of arylpiperazine derivatives, such as solubility and bioavailability, are crucial for their pharmacological effectiveness. These properties can be modified through structural changes to the piperazine moiety or the addition of various substituents, aiming to enhance the compounds' therapeutic potential while minimizing undesirable characteristics (Chopra et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of arylpiperazine derivatives are influenced by the nature and position of substituents on the piperazine ring and the attached aromatic systems. These properties determine the compounds' interaction with biological targets, their metabolic pathways, and their potential as therapeutic agents. The presence of ethoxy and methoxy groups, for example, can impact the electron distribution within the molecule, affecting its reactivity and binding affinity to receptors (Caccia, 2007).
properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-3-25-20-14-17(7-8-19(20)24-2)15-22-10-12-23(13-11-22)16-18-6-4-5-9-21-18/h4-9,14H,3,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFGANQJNSJNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-methoxybenzyl)-4-(pyridin-2-ylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B5677459.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5677462.png)
![3-{5-[1-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5677472.png)

![1-(2-furylmethyl)-N-[(5-isobutyl-3-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5677487.png)
![isopropyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5677488.png)
![(3S*,4R*)-4-methyl-1-[2-methyl-5-(trifluoromethyl)benzyl]piperidine-3,4-diol](/img/structure/B5677493.png)
![methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5677505.png)
![{(3R*,4R*)-1-(2H-1,2,3-benzotriazol-2-ylacetyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5677507.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5677533.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5677538.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5677547.png)